1,5-Diazabicyclo[3.3.1]nonane
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Overview
Description
1,5-diazabicyclo[3.3.1]nonane is a diazabicyclononane.
Scientific Research Applications
1. Liposomal Delivery Systems
1,5-Diazabicyclo[3.3.1]nonane derivatives have been used in the development of liposomal delivery systems. These systems are designed to release water-soluble compounds in response to external stimuli, such as a change in pH. The incorporation of certain 1,5-Diazabicyclo[3.3.1]nonane derivatives into liposomal membranes has shown to significantly increase membrane permeability under specific conditions (Veremeeva et al., 2021).
2. Nicotinic Acetylcholine Receptor (nAChR) Ligands
Research has indicated that 1,5-Diazabicyclo[3.3.1]nonane is a naturally occurring scaffold interacting with nicotinic acetylcholine receptors (nAChRs). Studies have shown that compounds with this scaffold can have high affinities and selectivity for specific nAChR subtypes. This makes them potentially useful for developing treatments targeting these receptors (Eibl et al., 2013).
3. Synthesis of Heterocyclic Compounds
1,5-Diazabicyclo[3.3.1]nonane has been utilized in the synthesis of various heterocyclic compounds, including dinitro derivatives and diazaadamantanes. These compounds have applications in different areas of chemistry and materials science (Kuznetsov et al., 1990).
4. X-Ray Diffraction Studies
The compound has been subject to X-ray diffraction studies to understand its structural properties. These studies provide insights into the molecular structure and potential applications of 1,5-Diazabicyclo[3.3.1]nonane derivatives in material science and pharmacology (Cadenas-Pliego et al., 1993).
5. Development of Photobase Generators
1,5-Diazabicyclo[3.3.1]nonane derivatives have been developed as photobase generators, which have applications in photochemistry and material sciences. These compounds are synthesized through specific reactions and characterized for their structure and photosensitivities (Xiao-qing, 2013).
properties
CAS RN |
281-17-4 |
---|---|
Product Name |
1,5-Diazabicyclo[3.3.1]nonane |
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H14N2/c1-3-8-5-2-6-9(4-1)7-8/h1-7H2 |
InChI Key |
HYTQTNKKOHXGKR-UHFFFAOYSA-N |
SMILES |
C1CN2CCCN(C1)C2 |
Canonical SMILES |
C1CN2CCCN(C1)C2 |
Other CAS RN |
281-17-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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